molecular formula C13H17NO4 B14958903 N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxypropanamide

N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxypropanamide

Cat. No.: B14958903
M. Wt: 251.28 g/mol
InChI Key: RADCVBMBSSMYBS-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxypropanamide: is a chemical compound that features a benzodioxole ring attached to a propanamide group. The benzodioxole ring is a common structural motif in many biologically active compounds, making this compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxypropanamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the Propanamide Group: The benzodioxole intermediate is then reacted with an appropriate propanamide precursor under conditions that facilitate the formation of the amide bond.

Common reagents used in these reactions include:

    Formaldehyde: for the cyclization step.

    Amine derivatives: for the amide bond formation.

Industrial Production Methods

Industrial production of This compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxypropanamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Electrophiles: For substitution reactions, reagents like halogens or nitrating agents are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield benzodioxole oxides.

    Reduction: Can produce reduced amide derivatives.

    Substitution: Can result in halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxypropanamide: has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxypropanamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The propanamide group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxypropanamide: can be compared with other benzodioxole derivatives, such as:

  • N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
  • N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine

These compounds share the benzodioxole ring but differ in their functional groups, leading to variations in their chemical properties and biological activities. The unique combination of the benzodioxole ring and the propanamide group in This compound

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxypropanamide

InChI

InChI=1S/C13H17NO4/c1-2-16-6-5-13(15)14-8-10-3-4-11-12(7-10)18-9-17-11/h3-4,7H,2,5-6,8-9H2,1H3,(H,14,15)

InChI Key

RADCVBMBSSMYBS-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=O)NCC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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